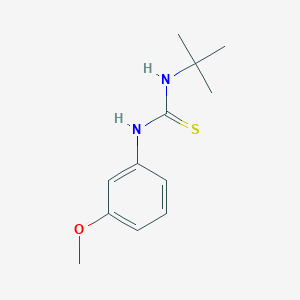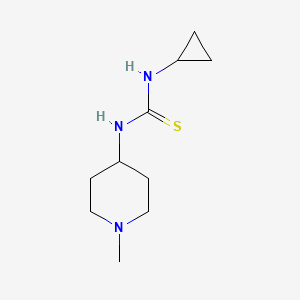
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide, also known as N-(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide, is a chemical compound with a molecular formula of C16H19ClN2O3. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide involves the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a secondary messenger that plays a role in various physiological processes. By inhibiting PDE5, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide increases cGMP levels, which can lead to vasodilation, smooth muscle relaxation, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide are primarily due to its inhibition of PDE5. This inhibition can lead to vasodilation, which can improve blood flow and reduce blood pressure. It can also lead to smooth muscle relaxation, which can have various effects on the body. In addition, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a highly specific inhibitor of PDE5, which makes it useful for studying the effects of PDE5 inhibition on various physiological processes. It is also relatively easy to synthesize and has a high purity yield. However, there are also limitations to its use. It is a relatively expensive compound, which can limit its use in some experiments. In addition, its effects on other PDE isoforms are not well understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. One area of research is the development of new PDE5 inhibitors with improved specificity and efficacy. Another area of research is the study of the effects of PDE5 inhibition on various physiological processes, such as cardiovascular function and cancer growth. Additionally, the use of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide in combination with other compounds may lead to new therapeutic approaches for various diseases.
Métodos De Síntesis
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-nitroaniline with cyclohexanone to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide. The product is then treated with acetic anhydride to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. The synthesis method has been optimized to yield a high purity product with a high yield.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can have a variety of physiological effects.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKALDPZLMVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)


![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)